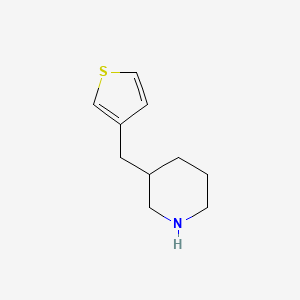

3-(3-Thienylmethyl)piperidine

Description

3-(3-Thienylmethyl)piperidine is a piperidine derivative featuring a thiophene (thienyl) group attached via a methylene bridge at the 3-position of the piperidine ring. Piperidine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as receptors and enzymes.

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

3-(thiophen-3-ylmethyl)piperidine |

InChI |

InChI=1S/C10H15NS/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2 |

InChI Key |

NECAXBAVAQAAJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Thienylmethyl)piperidine typically involves the following steps:

Formation of Thiophen-3-ylmethyl Bromide: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) to form thiophen-3-ylmethyl bromide.

Nucleophilic Substitution: The thiophen-3-ylmethyl bromide is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Thienylmethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), while nitration can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Various substituted piperidines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-(3-Thienylmethyl)piperidine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Thienylmethyl)piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine

- Structure : A piperidine ring substituted with a 3-hydroxyphenyl group at the 3-position and an N-propyl chain.

- Pharmacological Activity : Exhibits high affinity for sigma receptors (Ki < 10 nM) and distinct binding from phencyclidine (PCP) receptors. In autoradiographic studies, its distribution in the brain overlaps with sigma receptor-rich regions (e.g., hippocampus, hypothalamus) .

- Key Difference : The hydroxylphenyl group enhances sigma receptor selectivity compared to thienylmethyl substitution, which may favor interactions with other receptors (e.g., opioid or PCP receptors) .

1-[1-(2-Thienyl)cyclohexyl]piperidine (TCP)

- Structure : A piperidine ring linked to a cyclohexyl-thienyl moiety.

- Pharmacological Activity : Binds potently to PCP receptors (IC50 ~20 nM) with negligible sigma receptor affinity. Autoradiography shows high abundance in the cerebral cortex and thalamus, contrasting with sigma receptor distribution .

- Key Difference : The cyclohexyl spacer in TCP reduces steric hindrance, enabling stronger PCP receptor interactions compared to direct thienylmethyl substitution on piperidine .

3-Methylpiperidine Derivatives

- Structure : Piperidine substituted with a methyl group at the 3-position.

- Physicochemical Properties : Methyl substitution increases lipophilicity, enhancing blood-brain barrier permeability. For example, 3-methylpiperidine hydrochloride is a precursor in agrochemical and pharmaceutical synthesis .

- Key Difference : The methyl group lacks the aromatic thienyl system, limiting π-π stacking interactions critical for receptor binding .

Pyrrolidine-2,5-dione Derivatives

- Structure : A 5-membered pyrrolidine ring with two ketone groups.

- Pharmacological Activity : Pyrrolidine derivatives exhibit dual affinity for serotonin transporters (SERT) and 5-HT1A receptors (Ki = 3.2 nM for compound 31). However, piperidine analogs generally show stronger 5-HT1A receptor binding due to the larger ring size accommodating receptor pockets .

Comparative Pharmacological Data

Structural and Functional Insights

- Impact of Substituent Position : Substitution at the 3-position of piperidine (e.g., 3-thienylmethyl vs. 3-hydroxyphenyl) dictates receptor selectivity. Thienyl groups may engage in hydrophobic interactions, while hydroxyl groups enable hydrogen bonding .

- Ring Size : Piperidine (6-membered) offers greater conformational flexibility than pyrrolidine (5-membered), enhancing fit into diverse binding pockets (e.g., 5-HT1A vs. SERT) .

- Chirality : Chiral piperidine derivatives (e.g., PCAF inhibitor 40) demonstrate improved potency compared to symmetric analogs, highlighting the role of stereochemistry in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.